molecular formula C15H16N2O5S B6394868 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid CAS No. 1261977-13-2

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid

Cat. No.: B6394868
CAS No.: 1261977-13-2
M. Wt: 336.4 g/mol
InChI Key: SFBPUYCVEBPLES-UHFFFAOYSA-N
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid is an organic compound that features a nicotinic acid core substituted with a methoxy group and a dimethylsulfamoylphenyl group

Properties

IUPAC Name

5-[3-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)12-6-4-5-10(7-12)11-8-13(15(18)19)14(22-3)16-9-11/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBPUYCVEBPLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of a sulfonyl group to the amine to form the sulfamoyl group.

    Coupling: Coupling of the sulfamoylphenyl group with the nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the sulfamoyl group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

    Oxidation: Formation of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid.

    Reduction: Formation of 5-(3-N,N-Dimethylaminophenyl)-2-methoxynicotinic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid
  • 5-(3-N,N-Dimethylaminophenyl)-2-methoxynicotinic acid
  • 5-(3-N,N-Dimethylsulfamoylphenyl)-2-chloronicotinic acid

Uniqueness

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and sulfamoylphenyl substitution confer unique reactivity and potential biological activity compared to its analogs.

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